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molecular formula C10H9KNO5S B1324293 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium CAS No. 91893-72-0

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium

Cat. No. B1324293
M. Wt: 294.35 g/mol
InChI Key: YSWSVQUSZXSMNH-UHFFFAOYSA-N
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Patent
US05925661

Procedure details

A mixture containing 30 g of taurine, 25 g of potassium acetate and 90 ml of acetic acid is brought to reflux for 10 minutes and 37.8 g of phthalic anhydride are then added. The mixture is heated to reflux for two and a half hours and then filtered, and the product is washed with AcOH and then with 2-propanol; it is rinsed with ether and then dried under vacuum to obtain 59.14 g of the expected product.
Quantity
30 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
expected product

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][S:4]([OH:7])(=[O:6])=[O:5].C([O-])(=O)C.[K+:12].[C:13]1(=O)[O:18][C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12>C(O)(=O)C>[K+:12].[C:13]1(=[O:18])[N:1]([CH2:2][CH2:3][S:4]([O-:7])(=[O:6])=[O:5])[C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NCCS(=O)(=O)O
Name
potassium acetate
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two and a half hours
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the product is washed with AcOH
WASH
Type
WASH
Details
it is rinsed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
expected product
Type
product
Smiles
[K+].C1(C=2C(C(N1CCS(=O)(=O)[O-])=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59.14 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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